5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, and solubility, and chemical properties like acidity, basicity, and reactivity.Scientific Research Applications
Inhibitory Activity on Blood Platelet Aggregation : A study synthesized methyl 5-substituted oxazole-4-carboxylates, which showed inhibitory activity on blood platelet aggregation, comparable to that of aspirin. The most active compound was 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide in the ex vivo test (Ozaki et al., 1983).
Antimicrobial and Antitumor Activities : Another study focused on acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole ring, leading to compounds with antimicrobial activity against various microorganisms and antitumor activity towards breast cancer (Demirbas et al., 2004).
Synthesis of Hypolipidemic Agents : A research developed 2,5-disubstituted 4-oxazoleacetic acid derivatives, which exhibited hypolipidemic effects in rats. The compound 2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid was particularly potent (Moriya et al., 1986).
Anticancer and Antimicrobial Activities : Another study synthesized 2-arylhdrazononitriles, leading to a variety of heterocyclic compounds with promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
Gold-Catalyzed Synthesis of 5-Methyl-1,4,2-dioxazole : A novel gold-catalyzed method for synthesizing 5-methyl-1,4,2-dioxazole was developed, an important structural motif in various bioactive molecules (He et al., 2022).
Synthesis of 1,3-Oxazole Clubbed Pyridyl-Pyrazolines as Anticancer and Antimicrobial Agents : This study synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine, which were tested for anticancer activity and showed promising results against cancer cell lines and pathogenic strains (Katariya et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about the compound, or ways to improve its synthesis.
properties
IUPAC Name |
2-[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-10(8-11(15)16)14-12(17-9)13(2)6-4-3-5-7-13/h3-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKFWBFLCWZXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2(CCCCC2)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237866 | |
Record name | 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid | |
CAS RN |
89724-35-6 | |
Record name | 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089724356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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